4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound “4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a triazole derivative. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and agriculture .
Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring attached to a 2,4-dimethoxyphenyl group and a methyl group. The exact structure would depend on the specific locations of these groups on the triazole ring .
Chemical Reactions Analysis
Triazoles are known to undergo various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals. They can also undergo N-alkylation and N-arylation reactions, among others .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence and location of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .
Scientific Research Applications
Antioxidant and Urease Inhibition Activities
- Synthesized derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, including compounds structurally similar to "4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one," have exhibited significant antioxidant and urease inhibitory activities (Khan et al., 2010).
Antimicrobial Activities
- Novel derivatives of 1,2,4-triazole, including structures analogous to the compound , have been synthesized and screened for antimicrobial activities. Some of these derivatives showed good or moderate activities against various microorganisms (Bektaş et al., 2007).
Structural Studies and Comparisons
- The crystal and molecular structures of derivatives related to this compound have been analyzed, providing insights into the structural properties and interactions of such chemicals (Wawrzycka-Gorczyca & Siwek, 2011).
Development of Novel Synthesis Methods
- Research has focused on developing new methods for synthesizing derivatives of 1,2,4-triazole, contributing to the understanding and potential applications of these compounds in various fields (Dovbnya et al., 2022).
Exploration of Anticonvulsant Properties
- Studies on derivatives of 1,2,4-triazole, similar to "this compound," have investigated their potential anticonvulsant activities and effects on the GABAergic system (Plech et al., 2014).
Anti-Inflammatory Activity
- New derivatives of 1,2,4-triazole showing structural similarities to the compound have been synthesized and evaluated for their anti-inflammatory activity (Labanauskas et al., 2001).
Photoinduced Cycloaddition Reactions
- Research into photoinduced 1,3-dipolar cycloaddition of azirines to diethyl azodicarboxylate has been conducted, which is relevant to understanding the chemical behavior of similar triazole derivatives (Gilgen et al., 1974).
Manganese(III)-Mediated Cyclization Reactions
- The compound's related chemicals have been used in studies exploring manganese(III)-mediated cyclization reactions of alkenes and active methylene compounds, highlighting potential synthetic applications (Ouyang et al., 1997).
Antioxidant Ability of Novel Derivatives
- Synthesis and evaluation of antioxidant abilities of new derivatives of 1,2,4-triazole, including compounds structurally related to the compound , have been conducted (Shakir et al., 2017).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. This can include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Future Directions
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8-13-14(2)12(16)15(8)10-6-5-9(17-3)7-11(10)18-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQDLOVPXMHRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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